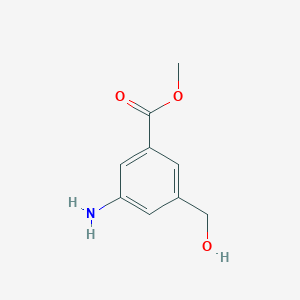

Methyl 3-amino-5-(hydroxymethyl)benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-amino-5-(hydroxymethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-13-9(12)7-2-6(5-11)3-8(10)4-7/h2-4,11H,5,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOYDZZVEYJZZGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60441359 | |

| Record name | Methyl 3-amino-5-(hydroxymethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60441359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199536-04-4 | |

| Record name | Methyl 3-amino-5-(hydroxymethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60441359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 3 Amino 5 Hydroxymethyl Benzoate and Analogues

Established Reaction Pathways for Benzoate (B1203000) Core Formation

The synthesis of the central benzoate structure requires reliable methods for introducing the amino and ester functionalities. These methods must be compatible with other sensitive groups present on the aromatic ring.

Reductive Strategies for Aromatic Nitro Precursors

The introduction of an amino group onto the aromatic ring is most commonly achieved through the reduction of a nitro group precursor. The conversion of an aromatic nitro compound to an aniline (B41778) derivative is a cornerstone of industrial and laboratory synthesis. sci-hub.st Several robust methods are available, with the choice depending on factors like substrate sensitivity, scale, and desired selectivity. numberanalytics.com

Catalytic Hydrogenation: This is one of the most efficient and clean methods for nitro group reduction. numberanalytics.com The reaction typically involves treating the nitroaromatic compound with hydrogen gas in the presence of a metal catalyst. Common catalysts include Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), and Raney nickel. google.comwikipedia.org This method is often preferred for its mild reaction conditions and high yields. numberanalytics.com However, care must be taken as some catalysts can also reduce other functional groups. sci-hub.st

Metal-Acid Reductions: A classic and widely used approach involves the use of a metal in an acidic medium. numberanalytics.com Common combinations include iron powder with hydrochloric or acetic acid, as well as tin or zinc with hydrochloric acid. numberanalytics.comwikipedia.org While effective, these reactions can generate significant metallic waste, which can be a drawback for large-scale industrial processes. google.com

Transfer Hydrogenation: This method avoids the need for pressurized hydrogen gas by using a hydrogen donor molecule in the presence of a catalyst. A common system is hydrazine (B178648) hydrate (B1144303) with a catalyst like Raney nickel or an iron salt. google.com This technique can offer excellent selectivity.

Hydride Reagents: While powerful reducing agents like Lithium aluminum hydride (LiAlH₄) are generally not used for reducing nitroarenes to anilines due to their tendency to form azo compounds, other hydride systems can be employed. wikipedia.orgjsynthchem.com Sodium borohydride (B1222165) (NaBH₄), typically a mild reagent, can reduce nitro groups when used in combination with transition metal complexes. jsynthchem.com

| Method | Reagents & Catalyst | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Ni | Room temperature to moderate heat, atmospheric to high pressure | High efficiency, clean byproducts (H₂O), mild conditions. numberanalytics.com | Requires H₂ gas, potential for over-reduction of other groups. sci-hub.st |

| Metal-Acid Reduction | Fe/HCl, Sn/HCl, Zn/HCl | Reflux in acidic solution | Inexpensive, robust, widely applicable. | Generates significant metallic waste, harsh conditions. google.com |

| Transfer Hydrogenation | Hydrazine hydrate with Raney-Ni or Fe salt | 40–110°C in an alcohol solvent. google.com | Avoids pressurized H₂, can be highly selective. | Hydrazine is toxic. |

| Sulfide Reduction | Na₂S or (NH₄)₂S | Aqueous or alcoholic solution | Useful for selective reduction of one nitro group in dinitro compounds. wikipedia.org | Can be sluggish, generates sulfur byproducts. |

Esterification Techniques for Carboxylic Acid Functionality

The conversion of the carboxylic acid group to a methyl ester is a critical step in forming the target molecule. Two primary strategies are commonly employed for this transformation.

Fischer-Speier Esterification: This is a classic acid-catalyzed condensation reaction between a carboxylic acid and an alcohol. youtube.com For the synthesis of methyl benzoate derivatives, the carboxylic acid precursor is typically refluxed in methanol (B129727) with a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA). rasayanjournal.co.ingoogle.com The reaction is driven to completion by using an excess of the alcohol or by removing the water formed during the reaction. For example, 3,5-dihydroxybenzoic acid can be esterified with methanol and an acid catalyst to produce methyl 3,5-dihydroxybenzoate (B8624769) in high yield. google.com

Coupling Agent-Mediated Esterification: For substrates that are sensitive to the harsh acidic conditions of Fischer esterification, milder methods using coupling reagents are available. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC), often used with an activating agent such as 4-dimethylaminopyridine (B28879) (DMAP), facilitate the formation of an ester bond at room temperature. rasayanjournal.co.in This method converts the carboxylic acid into a more reactive intermediate that readily reacts with the alcohol.

| Method | Reagents | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Fischer Esterification | Methanol (excess), catalytic H₂SO₄ or PTSA | Reflux | Inexpensive reagents, simple procedure, suitable for large scale. google.com | Harsh acidic conditions, not suitable for acid-sensitive substrates. |

| Coupling Agent-Mediated Esterification | DCC, DMAP, Methanol | Room temperature in an aprotic solvent (e.g., Dichloromethane) | Mild reaction conditions, high yields for sensitive substrates. rasayanjournal.co.in | More expensive reagents, byproduct (dicyclohexylurea) must be removed. |

Functional Group Interconversions on the Aromatic Ring

The synthesis of a 1,3,5-trisubstituted benzene (B151609) like Methyl 3-amino-5-(hydroxymethyl)benzoate requires careful strategic planning of functional group interconversions. The order of reactions is crucial to prevent unwanted side reactions and ensure chemoselectivity.

A plausible retrosynthetic analysis suggests that the esterification and nitro reduction steps should be performed on a precursor that already contains the hydroxymethyl or a protected equivalent. vulcanchem.com For instance, it is often more practical to perform the esterification on the nitro-substituted carboxylic acid before the reduction step. This is because the free amino group in an aminobenzoic acid can interfere with acid-catalyzed esterification by acting as a base.

The reduction of the nitro group must be selective enough not to affect the ester or the hydroxymethyl group. Catalytic hydrogenation is often mild enough to achieve this, provided that benzyl (B1604629) ether protecting groups, if used for the alcohol, are avoided, as they are susceptible to hydrogenolysis. sci-hub.st

Preparation of Key Precursors and Synthetic Intermediates

Synthesis of Hydroxymethyl-Substituted Benzoic Acid Derivatives

A key intermediate for the synthesis of the title compound is a benzoic acid derivative that possesses both a nitro group and a hydroxymethyl group (or a precursor to it, like a formyl group). A logical precursor is Methyl 3-nitro-5-(hydroxymethyl)benzoate . A viable synthetic route to this intermediate can start from a more readily available starting material. One such pathway begins with the selective reduction of a dicarboxylic acid derivative. For example, starting with 5-nitroisophthalic acid, one can perform a selective reduction of one carboxylic acid to a hydroxymethyl group using a reagent like borane-tetrahydrofuran (B86392) complex (BH₃•THF), which is known to reduce carboxylic acids in the presence of other functionalities. The remaining carboxylic acid can then be esterified.

An alternative and highly controlled route involves:

Starting with 3,5-Dinitrobenzoic acid .

Esterification to yield Methyl 3,5-dinitrobenzoate .

Selective reduction of one nitro group to give Methyl 3-amino-5-nitrobenzoate .

Conversion of the amino group to a hydroxymethyl group via a Sandmeyer-type reaction sequence, which could involve diazotization followed by reaction with a suitable C1 source.

Amino Group Introduction via Reduction of Nitro Compounds

The final and crucial step in the synthesis is the introduction of the amino group at position 3, which is accomplished by the reduction of its nitro precursor, Methyl 3-nitro-5-(hydroxymethyl)benzoate . The choice of reducing agent for this specific transformation must be highly chemoselective to avoid reducing the ester or the benzylic alcohol.

Catalytic Hydrogenation: This remains an excellent choice. Using Pd/C as a catalyst with hydrogen gas in a solvent like ethanol (B145695) or ethyl acetate (B1210297) at room temperature typically provides the desired amine cleanly and in high yield without affecting the other functional groups.

Stannous Chloride (SnCl₂): Reduction with tin(II) chloride in a solvent like ethanol or ethyl acetate is a very common and effective method for reducing aromatic nitro groups in the presence of other reducible functionalities like esters. wikipedia.org It is a reliable laboratory-scale method.

| Method | Reagents & Catalyst | Typical Conditions | Outcome |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, 5-10% Pd/C | Ethanol or Ethyl Acetate, Room Temperature, 1-4 atm H₂ | Clean reduction to this compound. |

| Tin(II) Chloride Reduction | SnCl₂·2H₂O | Ethanol, Reflux | Selective reduction of the nitro group; compatible with ester and alcohol. |

Advanced Synthetic Approaches and Process Optimization

Advanced synthetic routes for this compound and its analogues focus on maximizing efficiency, selectivity, and sustainability. This involves the careful selection of reagents and reaction pathways to control the chemical transformations at specific sites on the molecule and the adoption of green chemistry principles to lessen the environmental impact of the manufacturing process.

The synthesis of polysubstituted aromatic compounds like this compound is fundamentally a challenge of selectivity. The three distinct functional groups—amine, alcohol, and ester—each possess unique reactivity profiles that must be managed throughout a synthetic sequence.

A primary strategy involves the use of a precursor molecule where the desired functionalities are present in a protected or latent form. A common and effective approach is to start with a nitro-substituted aromatic ring. The nitro group acts as a precursor to the amine functionality and its electron-withdrawing nature directs the position of subsequent reactions.

Selective Reduction of Nitroarenes: A key transformation in this synthetic approach is the reduction of a nitro group to an amine without affecting other reducible groups, such as the ester. While powerful reducing agents like lithium aluminum hydride would indiscriminately reduce both the nitro group and the ester, milder and more selective reagents are required.

Tin(II) Chloride (SnCl₂·2H₂O): This reagent is widely recognized for its ability to selectively reduce aromatic nitro groups in the presence of other sensitive functionalities, including esters, nitriles, and aldehydes. stackexchange.comguidechem.com The reaction is typically carried out in solvents like ethanol or ethyl acetate. stackexchange.com

Iron (Fe) Powder: The classic Béchamp reduction using iron powder in acidic conditions (often with ammonium (B1175870) chloride) is another established method for the chemoselective reduction of nitro groups. chemicalbook.com

Sodium Borohydride with Transition Metal Salts: While sodium borohydride (NaBH₄) alone would typically reduce an ester, its reactivity can be modulated by the addition of transition metal salts. A combination of NaBH₄ and iron(II) chloride (FeCl₂) has been shown to be highly effective for the selective reduction of nitro groups while leaving ester groups intact, providing excellent yields. d-nb.info

Selective Reduction of Esters: Conversely, if a synthetic route requires the reduction of a carboxylic acid or ester to a primary alcohol (the hydroxymethyl group) while preserving a nitro group, different selective reagents are necessary.

Borane Complexes (BH₃·THF): Borane reagents are known to selectively reduce carboxylic acids and esters in the presence of nitro groups, which are generally stable to these conditions. researchgate.net This allows for the targeted formation of the hydroxymethyl group from a corresponding ester or carboxylic acid precursor.

A plausible regioselective and chemoselective pathway could originate from dimethyl 5-nitroisophthalate. One of the two methyl ester groups could be selectively reduced to a hydroxymethyl group using a controlled amount of a suitable reducing agent. Subsequently, the nitro group would be chemoselectively reduced to the target amine using a reagent like SnCl₂ or a catalytic hydrogenation approach that preserves the remaining ester and the newly formed alcohol.

Interactive Table 1: Chemo- and Regioselective Reduction Strategies

| Precursor Functional Group | Target Functional Group | Reagent(s) | Key Advantage/Selectivity |

| Aromatic Nitro | Aromatic Amine | SnCl₂·2H₂O | Does not reduce esters or nitriles. stackexchange.comguidechem.com |

| Aromatic Nitro | Aromatic Amine | NaBH₄ / FeCl₂ | High chemoselectivity for nitro group over ester. d-nb.info |

| Aromatic Nitro | Aromatic Amine | Catalytic Hydrogenation (e.g., Pt/C) | Can be selective under controlled conditions. stackexchange.com |

| Carboxylic Ester | Primary Alcohol | BH₃·THF | Reduces esters without affecting nitro groups. researchgate.net |

The pharmaceutical industry is increasingly adopting green chemistry principles to reduce its environmental footprint. syrris.comwordpress.com This involves designing processes that minimize waste, use less hazardous materials, and are more energy-efficient.

Catalyst Recycling: Many key transformations, particularly reductions, rely on metal catalysts. Green approaches favor the use of heterogeneous catalysts, which are in a different phase (typically solid) from the reaction mixture (liquid).

Heterogeneous Catalysis: Catalysts like Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), Raney Nickel, and copper-based nanoparticles (e.g., CuFe₂O₄) are used for reactions such as nitro group reductions. organic-chemistry.orgresearchgate.netacsgcipr.org Their primary advantage is the ease of separation from the reaction mixture via simple filtration. This allows the catalyst to be recovered and reused for multiple reaction cycles, which reduces the cost of expensive precious metals and minimizes the amount of metal waste in effluent streams. organic-chemistry.org For instance, V₂O₅/TiO₂ has been used as a recyclable heterogeneous catalyst for the hydrogenation of nitro compounds using hydrazine hydrate as a reductant in ethanol. organic-chemistry.org

Solvent Minimization and Selection: Solvents account for the majority of mass in a typical pharmaceutical chemical process and are a primary source of waste. york.ac.ukubc.ca

Green Solvents: Efforts are focused on replacing hazardous solvents with more benign alternatives. Solvent selection guides, developed by industry consortia like the ACS Green Chemistry Institute Pharmaceutical Roundtable, classify common solvents based on safety, health, and environmental criteria. acsgcipr.orgacs.orgrsc.org Solvents like water, ethanol, and isopropanol (B130326) are generally "recommended," while highly hazardous solvents like chloroform, dimethylformamide (DMF), and benzene are "banned" or "undesirable." ubc.carsc.org

Process Mass Intensity (PMI) and E-Factor: To quantify the "greenness" of a process, metrics like the Environmental Factor (E-Factor) and PMI are used. The E-Factor is the mass ratio of waste to the desired product, while PMI is the ratio of the total mass of materials used (water, solvents, reagents) to the mass of the final product. syrris.comsheldon.nl The pharmaceutical industry historically has very high E-Factors, often between 25 and 200, compared to the bulk chemical industry (<1 to 5). syrris.comlibretexts.org The goal of green chemistry is to design processes with an E-Factor as close to zero as possible. sheldon.nl

Process Intensification: Technologies like continuous flow chemistry offer a significant opportunity for solvent minimization. By conducting reactions in small, continuously flowing reactors instead of large batches, there is better control over reaction conditions, leading to higher yields, improved safety, and drastically reduced solvent volumes and equipment footprints. syrris.comcontinuuspharma.com This approach can significantly lower the E-factor of a process. continuuspharma.com

Interactive Table 2: Comparison of Traditional vs. Green Chemistry Approaches

| Parameter | Traditional Approach | Green Chemistry Approach |

| Reduction Reagent | Stoichiometric (e.g., Fe, SnCl₂) | Catalytic (e.g., H₂ with Pd/C) acsgcipr.org |

| Catalyst Use | Single-use | Recyclable heterogeneous catalyst organic-chemistry.org |

| Solvent Choice | Often hazardous (e.g., chlorinated solvents) | Preferred/Benign (e.g., Ethanol, Water) rsc.org |

| Waste Generation (E-Factor) | High (e.g., 25-200 in pharma) syrris.com | Low (Minimized through recycling and efficiency) continuuspharma.com |

| Process Technology | Batch manufacturing | Continuous Flow Chemistry syrris.com |

Chemical Reactivity and Derivatization Strategies

Reactions of the Amino Group

The aniline-type amino group in Methyl 3-amino-5-(hydroxymethyl)benzoate is a key site for derivatization, allowing for the formation of amides, imines, and other nitrogen-containing functionalities.

Nucleophilic Substitution and Condensation Reactions

The lone pair of electrons on the nitrogen atom makes the amino group nucleophilic, enabling it to participate in substitution and condensation reactions. A primary example is amide bond formation, a cornerstone of medicinal chemistry and materials science. This transformation typically involves reacting the amine with an activated carboxylic acid derivative.

The coupling of amines with carboxylic acids is often facilitated by carbodiimide (B86325) reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt) to form a reactive ester intermediate and suppress side reactions. A base, such as N,N-diisopropylethylamine (DIPEA) or 4-dimethylaminopyridine (B28879) (DMAP), is commonly used to neutralize the acid formed and to catalyze the reaction.

Table 1: Reagents for Amide Bond Formation

| Reagent/System | Role | Typical Conditions |

|---|---|---|

| Carboxylic Acid + EDC/HOBt | Formation of an active HOBt ester | Acetonitrile or DMF, Room Temperature |

| Acyl Chloride | Direct acylation of the amine | Anhydrous solvent (DCM, THF), Base (e.g., Triethylamine), 0°C to RT |

Formation of Imines, Schiff Bases, and Azo Derivatives

The amino group readily undergoes condensation with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is typically reversible and catalyzed by either acid or base, and often involves the removal of water to drive the equilibrium towards the product.

The formation of a Schiff base from this compound would proceed by nucleophilic attack of the amino group on the carbonyl carbon of an aldehyde or ketone, followed by dehydration.

Azo derivatives can be synthesized from the amino group via a two-step process. First, the aromatic amine is converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0-5 °C). The resulting diazonium salt is then reacted with an electron-rich aromatic compound, such as a phenol (B47542) or another aniline (B41778), in a reaction known as azo coupling, to form a stable azo compound.

Table 2: General Schemes for Amino Group Derivatization

| Reaction Type | Reactant | General Product Structure |

|---|---|---|

| Imine Formation | Aldehyde (R-CHO) | R-CH=N-Ar |

| Azo Coupling | Diazonium Salt + Activated Arene (Ar'-H) | Ar-N=N-Ar' |

(Where Ar represents the methyl 3-(hydroxymethyl)benzoate scaffold)

Acylation and Sulfonylation Processes

Acylation of the amino group is a fundamental transformation, typically achieved using acyl chlorides or anhydrides in the presence of a base to neutralize the HCl byproduct. For instance, the chloroacetylation of the closely related methyl 3-aminobenzoate (B8586502) is achieved with chloroacetyl chloride and a base like triethylamine (B128534) in an anhydrous solvent. This reaction proceeds with high yield, demonstrating an effective method for introducing an alkylating group onto the amine.

Sulfonylation is analogous to acylation and involves the reaction of the amino group with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base such as pyridine (B92270) or triethylamine. This reaction yields a sulfonamide, a functional group prevalent in many pharmaceutical compounds.

Table 3: Common Acylating and Sulfonylating Agents

| Reagent | Product Type | Typical Base |

|---|---|---|

| Acetyl Chloride | Acetamide | Pyridine, Triethylamine |

| Chloroacetyl Chloride | Chloroacetamide | Triethylamine |

| Benzoyl Chloride | Benzamide | Pyridine, Triethylamine |

| p-Toluenesulfonyl Chloride (TsCl) | Tosyl-sulfonamide | Pyridine |

Transformations of the Hydroxymethyl Group

The primary benzylic alcohol of the hydroxymethyl group is another key site for derivatization, allowing for oxidation, esterification, and etherification.

Oxidation Reactions to Aldehyde and Carboxylic Acid Functions

The hydroxymethyl group can be selectively oxidized to an aldehyde or further to a carboxylic acid, depending on the oxidant used. Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an anhydrous solvent like dichloromethane (B109758) (DCM) are commonly employed for this purpose.

Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in aqueous sulfuric acid), will typically oxidize the primary alcohol directly to a carboxylic acid. However, the harsh conditions and strong acidity or basicity of these reagents may not be compatible with the ester and amino functionalities present in the molecule, potentially leading to ester hydrolysis or side reactions.

Table 4: Oxidation of the Hydroxymethyl Group

| Oxidizing Agent | Product | Notes |

|---|---|---|

| Pyridinium Chlorochromate (PCC) | Aldehyde | Performed in anhydrous DCM |

| Dess-Martin Periodinane (DMP) | Aldehyde | Mild conditions, performed in DCM or Chloroform |

| Potassium Permanganate (KMnO₄) | Carboxylic Acid | Strong oxidant, basic or acidic conditions |

Esterification and Etherification at the Hydroxyl Site

The hydroxyl group can be readily converted into an ester or an ether. Esterification can be achieved by reaction with a carboxylic acid under acidic catalysis (Fischer esterification), or more commonly, with a more reactive acyl chloride or anhydride (B1165640) in the presence of a base.

Etherification of the benzylic alcohol can be accomplished via several methods. A common approach is the Williamson ether synthesis, where the alcohol is first treated with a strong base (e.g., sodium hydride) to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. Alternatively, for activated substrates like benzylic alcohols, phase-transfer catalysis or the use of a weaker base like potassium carbonate in a polar aprotic solvent such as DMF can be effective. For example, the etherification of methyl p-(hydroxymethyl)benzoate has been demonstrated using ethylene (B1197577) oxide with a Lewis acid catalyst.

Table 5: Esterification and Etherification Reagents for the Hydroxymethyl Group

| Reaction | Reagent | Product Type | Typical Conditions |

|---|---|---|---|

| Esterification | Acyl Chloride (RCOCl) | Ester | Base (Pyridine, Et₃N), DCM |

| Esterification | Carboxylic Anhydride ((RCO)₂O) | Ester | Base (Pyridine, Et₃N), DCM |

| Etherification | Alkyl Halide (R-X) + Base | Ether | Base (NaH or K₂CO₃), Solvent (THF or DMF) |

Halogenation and Subsequent Substitution Reactions

The aromatic ring of this compound is activated towards electrophilic aromatic substitution by the strong electron-donating effect of the amino group. This directs incoming electrophiles, such as halogens, primarily to the positions ortho to the amine (C2 and C6).

Commonly, selective bromination can be achieved using reagents like N-Bromosuccinimide (NBS) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile. The resulting halo-substituted compound, for instance, Methyl 3-amino-5-(hydroxymethyl)-2-bromobenzoate, becomes a valuable intermediate for further diversification. These halogenated derivatives are precursors for powerful carbon-carbon and carbon-nitrogen bond-forming reactions. For example, they can undergo Suzuki-Miyaura coupling with various boronic acids to introduce new alkyl or aryl substituents, or engage in Buchwald-Hartwig amination to add diverse amine functionalities. The introduction of halogen atoms onto the side-chains of amino acids is recognized as a powerful tool for tuning the physico-chemical and structural properties of molecules. nih.gov

Table 1: Representative Halogenation and Cross-Coupling Reactions

| Reaction | Reagent/Catalyst | Product Type |

|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | Aryl Bromide |

| Suzuki Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Biaryl Compound |

Reactivity of the Methyl Ester Group

The methyl ester functionality is a key handle for modification, allowing for conversion to other functional groups or for altering the ester moiety itself.

Hydrolysis to Carboxylic Acid

The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 3-amino-5-(hydroxymethyl)benzoic acid. This transformation is typically accomplished under basic conditions, a process known as saponification. The use of a mild base like lithium hydroxide (B78521) (LiOH) in a mixture of tetrahydrofuran (B95107) (THF) and water is often preferred. These conditions are generally gentle enough to avoid side reactions involving the sensitive amino and hydroxymethyl groups. The resulting carboxylic acid provides a new point for chemical linkage, for example, through amide bond formation.

Table 2: Typical Conditions for Methyl Ester Hydrolysis

| Reagent | Solvent | Temperature | Product |

|---|---|---|---|

| Lithium Hydroxide (LiOH) | Tetrahydrofuran (THF) / Water | Room Temperature | 3-amino-5-(hydroxymethyl)benzoic acid |

Transesterification Reactions

Transesterification allows for the conversion of the methyl ester into other esters (e.g., ethyl, benzyl (B1604629), or tert-butyl esters). This is typically achieved by reacting the compound with an excess of the desired alcohol in the presence of either an acid or a base catalyst. For instance, heating the methyl ester in ethanol (B145695) with a catalytic amount of sulfuric acid will yield this compound. The choice of catalyst and conditions must be carefully selected to prevent unwanted side reactions, such as N-acylation or O-acylation.

Cyclization and Heterocycle Formation Reactions

The strategic positioning of the amino, hydroxymethyl, and ester (or its hydrolyzed carboxylic acid form) groups makes this molecule an excellent precursor for the synthesis of various heterocyclic structures.

Intra- and Intermolecular Cyclization Pathways

The molecule can undergo intramolecular cyclization, where different functional groups within the same molecule react to form a ring. For example, under certain conditions, the amino group could potentially displace the methoxy (B1213986) group of the ester to form a lactam, although this is often challenging. More commonly, the hydrolyzed form, 3-amino-5-(hydroxymethyl)benzoic acid, can be induced to cyclize.

Intermolecular reactions are also a key pathway to heterocycles. For example, reaction with phosgene (B1210022) or a phosgene equivalent can lead to the formation of a benzoxazinone (B8607429) ring system by engaging both the amino and hydroxymethyl functionalities.

Scaffold Integration into Fused Ring Systems

The scaffold of this compound is well-suited for building more complex, fused heterocyclic systems which are of significant interest in medicinal chemistry. By reacting the amine and the hydroxymethyl group with a suitable bifunctional reagent, fused rings can be constructed. For instance, a reaction with an alpha-haloketone followed by cyclization can lead to the formation of substituted quinoline (B57606) or other nitrogen-containing fused systems. These reactions significantly increase the structural complexity and provide access to novel chemical matter.

Table 3: Examples of Heterocycle Formation

| Reactant(s) | Resulting Heterocyclic Core | Reaction Type |

|---|---|---|

| With Phosgene or Triphosgene | Benzoxazinone | Intermolecular Cyclization |

| With an α,β-unsaturated ketone | Tetrahydroquinoline | Intermolecular Cyclization / Condensation |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the determination of the connectivity and chemical environment of individual atoms.

In the predicted ¹H NMR spectrum of Methyl 3-amino-5-(hydroxymethyl)benzoate, distinct signals corresponding to each unique proton environment are expected. The aromatic region would likely display signals for the three protons on the benzene (B151609) ring. The amino (-NH₂) and hydroxyl (-OH) protons would appear as broad singlets, and their chemical shifts can be influenced by solvent and concentration. The methylene (-CH₂-) protons of the hydroxymethyl group and the methyl (-CH₃) protons of the ester group would also exhibit characteristic signals.

The electron-donating amino group and the hydroxymethyl group, along with the electron-withdrawing methyl ester group, would influence the chemical shifts of the aromatic protons. The proton at position 4, situated between the amino and hydroxymethyl groups, is expected to be the most shielded. The protons at positions 2 and 6 would be in different electronic environments due to the meta and ortho relationships with the substituents.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | 7.0 - 7.2 | s (singlet) or d (doublet) | ~2-3 Hz (if coupled to H-6) |

| H-4 | 6.7 - 6.9 | s (singlet) or t (triplet) | ~2 Hz (if coupled to H-2 and H-6) |

| H-6 | 7.1 - 7.3 | s (singlet) or d (doublet) | ~2-3 Hz (if coupled to H-2) |

| -CH₂- | 4.5 - 4.7 | s (singlet) | N/A |

| -OCH₃ | 3.8 - 3.9 | s (singlet) | N/A |

| -NH₂ | 3.5 - 4.5 (broad) | s (singlet) | N/A |

Note: Predicted values are based on analogous compounds and substituent effects.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, nine distinct signals are anticipated, corresponding to the nine carbon atoms. The chemical shifts are influenced by the nature of the substituents on the aromatic ring. The carbonyl carbon of the ester group is expected to have the largest chemical shift (downfield), while the methyl carbon of the ester will be the most shielded (upfield). The aromatic carbons will have chemical shifts in the typical aromatic region, with variations depending on the electronic effects of the attached functional groups.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 167 - 170 |

| C-3 | 147 - 150 |

| C-5 | 140 - 143 |

| C-1 | 131 - 134 |

| C-6 | 118 - 121 |

| C-2 | 115 - 118 |

| C-4 | 112 - 115 |

| -CH₂- | 63 - 66 |

Note: Predicted values are based on analogous compounds and substituent effects.

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) : A COSY spectrum would reveal correlations between protons that are coupled to each other. For this compound, this could confirm the coupling between the aromatic protons, if any is resolved.

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation) : This experiment correlates directly bonded carbon and proton atoms. It would definitively assign each proton signal to its corresponding carbon signal. For example, the signal for the methylene protons would show a correlation to the methylene carbon signal.

Vibrational Spectroscopy (Infrared, Raman)

Vibrational spectroscopy probes the vibrational modes of a molecule, providing information about the functional groups present.

The Infrared (IR) and Raman spectra of this compound would exhibit characteristic absorption bands corresponding to its functional groups.

-NH₂ group : Two sharp bands in the region of 3300-3500 cm⁻¹ for the N-H stretching vibrations are expected.

-OH group : A broad absorption band in the region of 3200-3600 cm⁻¹ due to O-H stretching is anticipated.

C-H stretching : Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl and methylene groups would be observed just below 3000 cm⁻¹.

C=O group : A strong absorption band around 1700-1720 cm⁻¹ is characteristic of the ester carbonyl stretch.

C=C stretching : Aromatic ring C=C stretching vibrations would result in bands in the 1450-1600 cm⁻¹ region.

C-O stretching : The C-O stretching of the ester and the alcohol would appear in the 1000-1300 cm⁻¹ region.

Predicted Characteristic IR Frequencies for this compound

| Functional Group | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Amino) | 3300 - 3500 | Medium, Sharp (two bands) |

| O-H Stretch (Alcohol) | 3200 - 3600 | Strong, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| C=O Stretch (Ester) | 1700 - 1720 | Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |

Note: Predicted values are based on typical functional group frequencies.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. For this compound (C₉H₁₁NO₃), the molecular weight is 181.19 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z 181.

Common fragmentation pathways would likely involve the loss of the methoxy (B1213986) group (-OCH₃, 31 u) from the ester, leading to a fragment at m/z 150. Loss of the entire methoxycarbonyl group (-COOCH₃, 59 u) would result in a fragment at m/z 122. Fragmentation of the hydroxymethyl group could involve the loss of a hydroxyl radical (-OH, 17 u) or formaldehyde (CH₂O, 30 u).

Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Predicted Fragment Ion |

|---|---|

| 181 | [M]⁺ (Molecular Ion) |

| 150 | [M - OCH₃]⁺ |

| 122 | [M - COOCH₃]⁺ |

| 164 | [M - OH]⁺ |

Note: Predicted values are based on common fragmentation patterns of related compounds.

Insufficient Data for Comprehensive Analysis of this compound

A thorough search of available scientific literature and chemical databases has revealed insufficient specific experimental data to construct a detailed article on the advanced spectroscopic and structural characterization of this compound, as per the requested outline.

While general chemical information, such as its molecular formula (C₉H₁₁NO₃) and molecular weight (approximately 181.19 g/mol ), is accessible, critical in-depth analytical data is not publicly available. The required detailed research findings for the specified sections are absent from the current body of scientific literature.

Specifically, the following information could not be located for this compound:

High-Resolution Mass Spectrometry (HRMS): No published studies were found that provide the accurate mass determination or a detailed analysis of the fragmentation pathways and isotopic patterns for this specific compound.

X-ray Crystallography and Solid-State Characterization: There are no publicly accessible crystallographic studies for this molecule. Consequently, essential data such as its crystal system, space group, unit cell parameters, molecular conformation, bond geometries, and intermolecular interactions (hydrogen bonding, pi-stacking) remain undetermined.

Hirshfeld Surface Analysis: Without crystallographic data, a Hirshfeld surface analysis, which is used to quantify contributions to crystal packing, cannot be performed.

Due to the lack of this fundamental experimental data, it is not possible to generate a scientifically accurate and informative article that adheres to the strict requirements of the provided outline. The creation of data tables and detailed research findings would necessitate access to primary research that has not been published or is not available in the public domain.

Computational Chemistry and Theoretical Studies

Electronic Structure Calculations

Density Functional Theory (DFT) Investigations of Molecular Geometry and Electronic Properties

No published studies were found that report the optimized molecular geometry, bond lengths, or bond angles of Methyl 3-amino-5-(hydroxymethyl)benzoate as determined by DFT calculations. Consequently, data on its electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding its chemical reactivity and electronic transitions, are unavailable. An electrostatic potential map, which would illustrate the charge distribution and identify electrophilic and nucleophilic sites, has also not been reported.

Quantum Chemical Descriptors for Reactivity Prediction

The prediction of a molecule's reactivity often relies on quantum chemical descriptors derived from electronic structure calculations. These include chemical hardness, softness, electronegativity, and the electrophilicity index. Without foundational DFT calculations for this compound, these descriptors cannot be calculated, leaving a void in the theoretical understanding of its reactivity profile. While general principles of organic chemistry suggest that the amino group would act as an electron-donating group and the methyl ester as an electron-withdrawing group, influencing the aromatic ring's reactivity, precise quantitative predictions are not possible without dedicated computational studies. rsc.orgyoutube.com

Conformational Analysis and Potential Energy Surface Exploration

The presence of rotatable bonds associated with the hydroxymethyl and methyl ester groups suggests that this compound can exist in multiple conformations. A comprehensive conformational analysis would involve mapping its potential energy surface to identify the most stable conformers and the energy barriers between them. Such studies are critical for understanding how the molecule's shape influences its interactions and properties. However, no such analysis for this specific compound appears to have been performed or published.

Tautomerism Studies

The molecule contains both an amino (-NH2) group and a hydroxymethyl (-CH2OH) group. While tautomerism is a possibility in molecules with specific functional groups, significant tautomeric forms for the amino or hydroxymethyl groups in this particular aromatic structure are not commonly expected under standard conditions. Nevertheless, a detailed computational investigation would be necessary to definitively rule out any low-energy tautomers, and this research is currently absent from the literature.

Intermolecular Interaction Modeling

Hydrogen Bonding and Dispersion Interaction Analysis

The amino and hydroxymethyl groups in this compound are capable of participating in hydrogen bonding, both as donors and acceptors. These interactions are fundamental to its physical properties, such as melting point and solubility, and how it might interact with biological targets or other molecules in a condensed phase. Computational modeling could provide detailed insights into the geometry and strength of these hydrogen bonds and quantify the contribution of dispersion forces to intermolecular binding. At present, no studies have been published that model these specific interactions for this compound.

Reaction Mechanism Studies and Transition State Analysis

No published research articles detailing the theoretical prediction of reaction pathways or transition state analysis specifically for this compound were identified.

Spectroscopic Property Prediction and Correlation with Experimental Data

No computational studies focused on predicting the spectroscopic properties of this compound and correlating them with experimental data have been found in the scientific literature.

A computational study on the spectroscopic properties of this molecule would typically involve geometry optimization followed by frequency and NMR chemical shift calculations using methods like DFT. The predicted vibrational frequencies would be correlated with experimental IR and Raman spectra, and the calculated NMR chemical shifts would be compared to experimental ¹H and ¹³C NMR data. This would allow for a detailed assignment of the spectral features to the specific structural elements of the molecule. While experimental NMR data for related compounds like methyl 3-aminobenzoate (B8586502) is available, a direct computational correlation for the title compound has not been published. chemicalbook.com

Role As a Synthetic Intermediate and Applications in Advanced Chemical Research

Building Block in the Synthesis of Functionalized Organic Molecules

The utility of Methyl 3-amino-5-(hydroxymethyl)benzoate as a synthetic intermediate stems from the distinct reactivity of its three functional groups. The nucleophilic amino group, the primary alcohol of the hydroxymethyl group, and the electrophilic carbonyl of the methyl ester can be targeted with a high degree of selectivity, allowing for a stepwise and controlled construction of more complex derivatives.

The amino group is a versatile handle for a wide array of chemical transformations. It can undergo acylation to form amides, alkylation to secondary or tertiary amines, and diazotization. The resulting diazonium salt is a pivotal intermediate that can be converted into a variety of other functional groups, including halogens, nitriles, or an azide, through Sandmeyer or related reactions. This capability makes the compound a valuable precursor for a broad spectrum of substituted aromatic compounds.

Simultaneously, the hydroxymethyl group offers another site for modification. As a primary alcohol, it can be oxidized to form an aldehyde or a carboxylic acid, introducing new reactive handles onto the aromatic ring. It can also participate in esterification or etherification reactions to introduce different alkyl or aryl groups. The methyl ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to acid chlorides or amides, or it can undergo transesterification. The presence of these three distinct functional groups makes it a prime example of a multifunctional building block essential in medicinal chemistry and organic synthesis.

Scaffold for Complex Polyaromatic Systems

The rigid benzene (B151609) core of this compound serves as a robust scaffold for the assembly of complex, multi-ring systems. The defined 1,3,5-substitution pattern provides a predictable geometric foundation for extending the molecular structure in three distinct directions.

While specific applications in the synthesis of large polyaromatic systems are not extensively documented for this particular molecule, its structure is ideally suited for such purposes. Through sequential, regioselective reactions, each functional group can act as an anchor point for building larger architectures. For example, the amino group could be converted to a boronic acid or a halide, enabling its participation in palladium-catalyzed cross-coupling reactions like the Suzuki or Stille couplings. Similarly, the hydroxymethyl group could be transformed into a triflate, another excellent coupling partner. By strategically employing these modern synthetic methods, chemists can use this compound as a central hub to construct elaborate, three-dimensional molecules with potential applications in materials science and supramolecular chemistry.

Derivatization for Diverse Chemical Applications

Modification for Ligand Synthesis in Coordination Chemistry

The functional groups on this compound provide potential donor sites (N and O) for coordinating with metal ions. Through relatively simple derivatization, the molecule can be converted into sophisticated multidentate ligands. For instance, the reaction of the amino group with aldehydes or ketones can form Schiff base ligands. The imine nitrogen and the hydroxyl oxygen can then act as a bidentate chelate for transition metals researchgate.netresearchgate.net.

Further elaboration can introduce additional donor atoms. The hydroxymethyl group could be modified to incorporate phosphine or thioether moieties, while the amino group could be derivatized to include other nitrogen or oxygen donors. The resulting polydentate ligands can be used to synthesize stable metal complexes with tailored electronic and steric properties, which are of interest for catalysis, sensing, and the development of new materials with specific magnetic or optical properties.

Incorporation into Polymer Backbones for Material Science Applications

The bifunctional nature of this compound, possessing both an amine and an alcohol, makes it a suitable candidate as a monomer in step-growth polymerization. It can react with bifunctional reagents such as diacyl chlorides, diisocyanates, or dicarboxylic acids to form polyesters, polyamides, or polyurethanes researchgate.net.

In these polymerization reactions, the compound can be incorporated into the main polymer chain, with the methyl ester group remaining as a pendant functional group. This pendant ester can be used for post-polymerization modification, allowing for the tuning of the polymer's properties, such as solubility, thermal stability, or adhesion. For example, the ester could be hydrolyzed to a carboxylic acid to introduce hydrophilicity or cross-linking sites. This versatility makes this compound a potentially valuable monomer for creating functional polymers for specialized applications in coatings, adhesives, and biomaterials researchgate.netepa.gov.

Contribution to Structure-Reactivity and Structure-Property Relationship Studies

This compound is an excellent model compound for investigating fundamental concepts in physical organic chemistry, particularly structure-reactivity and structure-property relationships. The molecule contains a combination of an electron-donating amino group, a weakly electron-donating hydroxymethyl group, and an electron-withdrawing methyl ester group, all attached to a single aromatic ring.

The meta-positioning of these substituents leads to a complex interplay of inductive and resonance effects that influence the electron density of the aromatic ring and the reactivity of each functional group. For example, the combined electronic effects of these groups dictate the regioselectivity of electrophilic aromatic substitution reactions.

Researchers can systematically modify each functional group to study the resulting changes in the molecule's properties. For instance, protonation of the amino group would drastically alter its electronic influence from donating to strongly withdrawing. Oxidation of the hydroxymethyl group to a carboxyl group would also significantly change the electronic and physical properties of the molecule. By correlating these structural modifications with measurable properties like pKa, reaction rates, or spectral characteristics, this compound serves as a valuable tool for quantifying electronic effects and enhancing the predictive power of theoretical models in chemistry.

Broader Significance in Organic Synthesis and Future Research Directions

This compound is a trifunctional aromatic compound with significant potential as a versatile building block in organic synthesis. Its unique arrangement of an amino group, a hydroxymethyl group, and a methyl ester on a benzene ring provides multiple reactive sites for the construction of complex molecular architectures. This strategic placement of functional groups allows for selective modifications and the introduction of diverse substituents, making it a valuable intermediate in the synthesis of a wide array of organic molecules, including pharmaceuticals and other biologically active compounds.

The presence of both a nucleophilic amino group and a primary alcohol (hydroxymethyl group) on the same aromatic core opens up numerous possibilities for the synthesis of heterocyclic compounds. These two functional groups can participate in intramolecular cyclization reactions to form various fused ring systems, which are common scaffolds in medicinal chemistry. The amino group can be readily acylated, alkylated, or diazotized, while the hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic substitution. The methyl ester provides a handle for hydrolysis, amidation, or reduction, further enhancing the synthetic utility of this molecule.

Aromatic compounds are fundamental in drug discovery, providing a rigid scaffold for the precise spatial arrangement of functional groups that interact with biological targets. The substitution pattern of this compound allows for the exploration of chemical space in three different vectors from the central phenyl ring. This is particularly advantageous in the design of novel therapeutic agents where specific interactions with a biological receptor are required for efficacy.

Q & A

Q. Critical Conditions :

- Stoichiometric ratios (e.g., 1.15 equiv. of methyl 3-aminobenzoate) .

- Temperature control (35°C optimal for minimizing side reactions) .

- Use of DIPEA to neutralize HCl byproducts during substitution .

(Advanced) How can researchers optimize regioselectivity in substitution reactions of this compound derivatives?

Answer:

Regioselectivity is influenced by:

- Steric and Electronic Effects : Bulky substituents on the triazine or benzoate ring direct reactions to less hindered positions. For example, electron-withdrawing groups (e.g., trifluoromethoxy) enhance reactivity at the meta position .

- Catalytic Systems : Pd-based catalysts (e.g., Pd(OAc)₂) improve selectivity in cross-coupling reactions by stabilizing transition states .

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at the hydroxymethyl group due to better stabilization of ionic intermediates .

Example : In sulfonamide derivatization, using 1.6 equiv. DIPEA and stepwise addition of bromophenol enhanced selectivity for the 5-position, achieving 94% yield .

(Basic) What spectroscopic techniques are most effective for characterizing this compound and its derivatives?

Answer:

- NMR Spectroscopy :

- LCMS : Validates molecular weight via [M+NH₄]⁺ adducts (e.g., m/z = 486.9 for trifluoromethoxy derivatives) .

- HPLC : Purity assessment (>98% by reverse-phase methods) .

(Advanced) How can discrepancies in reported reaction yields for sulfonamide derivatives be resolved?

Answer:

Discrepancies often arise from:

- Reagent Quality : Moisture-sensitive reagents (e.g., 2,4,6-trichlorotriazine) require strict anhydrous conditions. Contamination reduces yields by 20–30% .

- Stoichiometry : Excess DIPEA (1.5–1.6 equiv.) improves conversion but may form salts that complicate purification .

- Workup Methods : Precipitation vs. chromatography—flash chromatography recovers 85–94% yields, while precipitation may lose 10–15% due to solubility issues .

Case Study : Methyl 3-amino-5-(pentafluorosulfanyl)benzoate achieved 48% yield with DIPEA (1.6 equiv.), whereas analogous reactions with methyl 3-amino-5-(1-cyanocyclobutyl)benzoate reached 94% due to optimized stoichiometry .

(Basic) What purification strategies are effective for isolating this compound?

Answer:

- Flash Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane gradients (10–50%) removes unreacted starting materials .

- Precipitation : Adding LP solvent induces crystallization, but this method risks co-precipitating impurities .

- Recrystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals (>95%) .

(Advanced) How can computational methods guide the design of bioactive derivatives?

Answer:

- Density Functional Theory (DFT) : Predicts electron density maps to identify reactive sites (e.g., amino group for sulfonylation) .

- Molecular Docking : Screens derivatives against target proteins (e.g., WD40-repeat proteins) to prioritize synthesis .

- SAR Analysis : Correlates substituent electronegativity (e.g., CF₃O vs. CN) with bioactivity. For example, trifluoromethoxy groups enhance binding affinity by 30% compared to hydroxymethyl .

(Basic) What are the stability and storage requirements for this compound?

Answer:

- Storage : −20°C in amber vials under nitrogen to prevent oxidation of the hydroxymethyl group .

- Stability : Decomposes at >150°C; sensitive to humidity (hydrolysis to benzoic acid derivatives occurs within 72 hours at 40% RH) .

(Advanced) How to analyze conflicting crystallographic data for structurally similar benzoate derivatives?

Answer:

- Single-Crystal XRD : Resolves dihedral angle discrepancies (e.g., 5°–12° variations in triazine-benzoate planes) .

- Powder XRD : Detects polymorphs; annealing at 80°C for 2 hours converts metastable forms to stable crystals .

- Comparative Analysis : Cross-reference with NIST databases to validate unit cell parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.